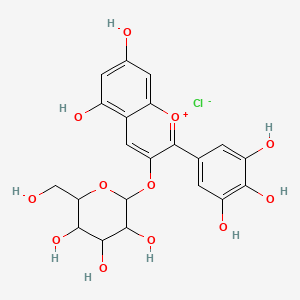
4-ethyl-N,N-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N,N-dimethylpyrrolidin-3-amine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethyl group at the fourth position and two methyl groups attached to the nitrogen atom at the third position of the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 4-ethyl-N,N-dimethylpyrrolidin-3-amine involves the reductive amination of 4-ethylpyrrolidin-3-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: Another method involves the alkylation of N,N-dimethylpyrrolidin-3-amine with ethyl halides under basic conditions. This reaction can be carried out using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-ethyl-N,N-dimethylpyrrolidin-3-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the dimethyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
Applications De Recherche Scientifique
Chemistry: 4-ethyl-N,N-dimethylpyrrolidin-3-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of certain types of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-ethyl-N,N-dimethylpyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact mechanism of action would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
N,N-dimethylpyrrolidin-3-amine: Lacks the ethyl group at the fourth position.
4-methyl-N,N-dimethylpyrrolidin-3-amine: Contains a methyl group instead of an ethyl group at the fourth position.
4-ethylpyrrolidin-3-amine: Lacks the dimethyl groups on the nitrogen atom.
Uniqueness: 4-ethyl-N,N-dimethylpyrrolidin-3-amine is unique due to the presence of both an ethyl group at the fourth position and two methyl groups on the nitrogen atom. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-ethyl-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-7-5-9-6-8(7)10(2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ACGSCFHVYKRTEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCC1N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


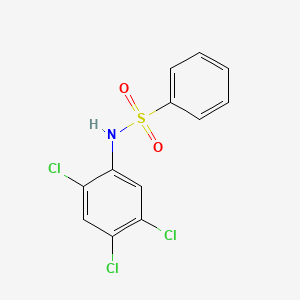
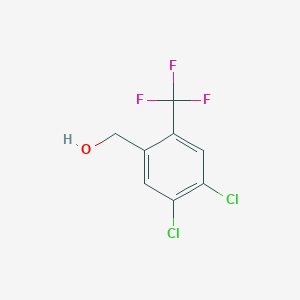


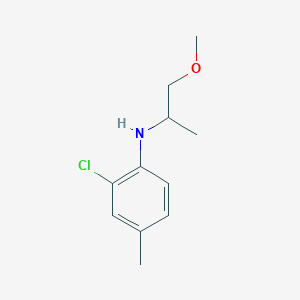

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)
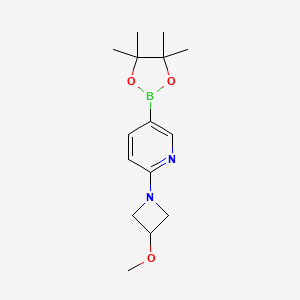
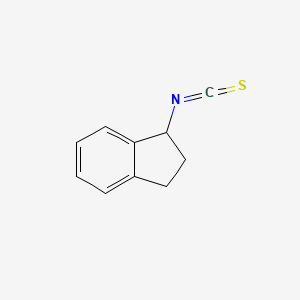


![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)
